molecular formula C23H30N2O3 B3620255 3,5-diethoxy-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide

3,5-diethoxy-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide

Cat. No.: B3620255
M. Wt: 382.5 g/mol
InChI Key: NUSHURBIDLPFEG-UHFFFAOYSA-N
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Description

3,5-diethoxy-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide is a complex organic compound with a molecular formula of C23H30N2O3 This compound is characterized by the presence of a benzamide core, substituted with diethoxy groups at the 3 and 5 positions, and a 4-(4-methylpiperidin-1-yl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diethoxy-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 3,5-diethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-(4-methylpiperidin-1-yl)aniline to yield the desired benzamide.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-diethoxy-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy groups, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions include oxidized quinones, reduced amines, and various substituted derivatives depending on the reagents used.

Scientific Research Applications

3,5-diethoxy-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-diethoxy-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity. The presence of the piperidine moiety suggests potential interactions with neurotransmitter systems, while the benzamide core may interact with various protein targets.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dimethyl-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide
  • 4-(difluoromethoxy)-N-[3-(5-isoxazolyl)phenyl]benzamide
  • N-[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]-2-nitrobenzamide

Uniqueness

3,5-diethoxy-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide is unique due to the presence of diethoxy groups, which can influence its chemical reactivity and biological activity. The combination of the benzamide core with the piperidine moiety also contributes to its distinct properties compared to similar compounds.

This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

3,5-diethoxy-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O3/c1-4-27-21-14-18(15-22(16-21)28-5-2)23(26)24-19-6-8-20(9-7-19)25-12-10-17(3)11-13-25/h6-9,14-17H,4-5,10-13H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSHURBIDLPFEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCC(CC3)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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